methyl (2S)-aziridine-2-carboxylate
Overview
Description
Methyl (2S)-aziridine-2-carboxylate is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2S)-aziridine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amino acids or their derivatives. For example, the reaction of an amino acid ester with a suitable electrophile can lead to the formation of the aziridine ring. Another method involves the use of aziridination reactions, where an alkene is treated with a nitrene source to form the aziridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions typically include the use of catalysts and controlled temperatures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-aziridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines.
Scientific Research Applications
Methyl (2S)-aziridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of methyl (2S)-aziridine-2-carboxylate involves its interaction with biological molecules. The aziridine ring can undergo ring-opening reactions, which can lead to the formation of covalent bonds with nucleophilic sites in proteins or DNA. This reactivity is the basis for its potential use as an antimicrobial or anticancer agent, as it can disrupt essential biological processes in target cells.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2S)-aziridine-2-carboxylate
- Propyl (2S)-aziridine-2-carboxylate
- Butyl (2S)-aziridine-2-carboxylate
Uniqueness
Methyl (2S)-aziridine-2-carboxylate is unique due to its specific methyl ester group, which can influence its reactivity and biological activity compared to other aziridine derivatives. The presence of the methyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (2S)-aziridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-7-4(6)3-2-5-3/h3,5H,2H2,1H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCVDRJTYFIPIV-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438095 | |
Record name | Methyl (2S)-aziridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75154-69-7 | |
Record name | Methyl (2S)-aziridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75154-69-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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